molecular formula C24H47N3O16 B568864 Glycol Chitosan CAS No. 123938-86-3

Glycol Chitosan

Cat. No. B568864
CAS RN: 123938-86-3
M. Wt: 633.645
InChI Key: RKEUQJJGKWLRQI-PGHSOFRXSA-N
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Description

Glycol Chitosan (GC) is a derivative of chitosan that has hydrophilic ethylene glycol branches. It is water-soluble, biocompatible, and biodegradable . It has both hydrophobic segments for the encapsulation of various drugs and reactive functional groups for facile chemical modifications .


Synthesis Analysis

GC is a chitosan derivative conjugated with hydrophilic ethylene glycol branches that render the polymer soluble in water at a neutral/acidic pH. The molecular weight of GC ranges from 20 to 250 kDa with the degree of deacetylation from 60 to 82.7% . The reactive functional groups of GC such as amine and hydroxyl groups allow for easy chemical modification with various chemical compounds .


Molecular Structure Analysis

The molecular structure of GC includes hydrophilic ethylene glycol branches that render the polymer soluble in water at a neutral/acidic pH. The molecular weight of GC ranges from 20 to 250 kDa with the degree of deacetylation from 60 to 82.7% .


Chemical Reactions Analysis

GC and its derivatives have been extensively investigated as safe and effective drug delivery carriers because of their unique physiochemical and biological properties. The reactive functional groups such as the amine and hydroxyl groups on the GC backbone allow for easy chemical modification with various chemical compounds .


Physical And Chemical Properties Analysis

GC is a chitosan derivative conjugated with hydrophilic ethylene glycol branches that render the polymer soluble in water at a neutral/acidic pH. The molecular weight of GC ranges from 20 to 250 kDa with the degree of deacetylation from 60 to 82.7% . The reactive functional groups of GC such as amine and hydroxyl groups allow for easy chemical modification with various chemical compounds .

Scientific Research Applications

Tumor-targeted Delivery Systems

Glycol chitosan nanocarriers (GCNCs) have been extensively utilized for tumor-targeted delivery of anticancer agents. Their biocompatibility, biodegradability, and ease of fabrication enable the solubilization of water-insoluble chemotherapy drugs and enhance the delivery efficiency to tumors. This results in maximized therapeutic efficacy and minimized side effects, demonstrating great potential in overcoming the challenges posed by chemotherapeutics (Choi et al., 2019).

Drug Delivery in Diabetes Management

Chitosan's chemical and pharmacokinetic properties have shown beneficial activities in diabetes management, including protection and proliferation of pancreatic beta cells, lowering hyperglycemia, and preventing impaired lipid metabolism. Chitosan-based micro/nano-carriers have been developed for delivering various antidiabetic drugs through oral, nasal, and subcutaneous routes, offering a novel therapeutic approach for better diabetes control (Sarkar et al., 2020).

Nanomaterials for Biomedical Applications

Chitosan-based nanomaterials have been explored for a broad range of biomedical applications due to their biocompatible, biodegradable, and non-toxic properties. These properties make chitosan an excellent material for drug delivery, gene delivery, cell imaging, and the treatment and diagnosis of diseases like cancer. The superior physical and chemical properties of chitosan-based nanomaterials, such as high surface area, porosity, and mechanical strength, highlight their potential in developing new drug delivery systems and regenerative medicine (Shukla et al., 2013).

Environmental Applications

Chitosan's functionality extends to environmental applications, particularly in water treatment. Chitosan-based hydrogel composites have been employed as biosorbents for removing toxic dyes, heavy metals, and nutrients from effluents, owing to their reactive functional groups. Additionally, they have potential uses in oil/water separation, as fertilizer carriers, and in microbial fuel cells as electrolyte membranes, demonstrating chitosan's versatility beyond biomedical fields (Nangia et al., 2018).

Antimicrobial Food Packaging

Chitosan-based nanocomposite films and coatings have emerged as eco-friendly alternatives to synthetic food packaging materials. Leveraging chitosan's antimicrobial properties, these nanocomposites can extend the shelf life of various food products by preventing microbial growth, thus offering a sustainable solution for food preservation and packaging (Kumar et al., 2020).

Mechanism of Action

Target of Action

Glycol Chitosan (GC) is a water-soluble chitosan derivative with hydrophilic ethylene glycol branches . It primarily targets pathogenic microorganisms, preventing their growth, sporulation, spore viability, and germination . It also targets cells for drug delivery . The polycationic charge of chitosan is thought to be the most significant factor bringing about antimicrobial effects due to electrostatic interaction between the polycationic chitosan and microbial cell surface .

Mode of Action

GC interacts with its targets through various mechanisms. For pathogenic microorganisms, it disrupts cell function and induces different defense responses in the host plant . In drug delivery, GC encapsulates various drugs within its hydrophobic segments and delivers them to target cells . The presence of hydrophilic ethylene glycol branches and reactive functional groups on the GC backbone allows for facile chemical modifications .

Biochemical Pathways

GC affects several biochemical pathways. It has been shown to synthesize chondrogenic markers (COL2A1 and ACAN), suggesting potential for tissue regeneration . Additionally, GC has been used to synthesize hydrogels that have shown potential in facilitating human biological processes like inflammation .

Pharmacokinetics

The pharmacokinetics of GC-based drug carriers have been studied. These carriers sufficiently accumulate in diseased tissues where there is leaky vasculature and poor lymphatic drainage . This passive tumor-homing based on enhanced permeability and retention (EPR) effects enhances the therapeutic efficacies of drugs while reducing their side effects .

Result of Action

The action of GC results in several molecular and cellular effects. It has been shown to effectively inhibit bacterial growth . In drug delivery, GC enhances the water solubility of sparingly soluble drugs , and in tissue engineering, it has been shown to enhance the synthesis and accumulation of collagen I, II, and aggrecan markers in encapsulated chondrocytes .

Action Environment

The action of GC can be influenced by environmental factors. For instance, the presence of ions can create a large osmotic swelling force that makes the hydrogel swell at a pH below the polymer pKa . Additionally, the solution must be sufficiently acidic to favor the reaction, resulting in protonation of the carbonyl compound and making the carbon more susceptible to nucleophilic attack .

Safety and Hazards

Inhalation of GC may cause irritation of the respiratory tract. Ingestion may be harmful if swallowed. Skin contact may cause an allergic skin reaction. Eye contact should be avoided .

Future Directions

GC and its derivatives have been extensively investigated as safe and effective drug delivery carriers because of their unique physiochemical and biological properties . This review summarizes the recent advances of GC-based materials in cell surface labeling, multimodal tumor imaging, and encapsulation and delivery of drugs . Different strategies for GC modifications are also highlighted with the aim to shed light on how to endow GC and its derivatives with desirable properties for therapeutic purposes .

properties

{ "Design of the Synthesis Pathway": "Glycol Chitosan can be synthesized by the reaction between chitosan and ethylene oxide.", "Starting Materials": [ "Chitosan", "Ethylene oxide" ], "Reaction": [ "Chitosan is dissolved in acetic acid to form a solution.", "Ethylene oxide is added dropwise to the chitosan solution.", "The reaction mixture is stirred at room temperature for several hours.", "The resulting Glycol Chitosan product is then purified by dialysis and dried." ] }

CAS RN

123938-86-3

Molecular Formula

C24H47N3O16

Molecular Weight

633.645

IUPAC Name

(3S,4S,6S)-5-amino-6-[(3R,4S,6S)-5-amino-6-[(3R,4S,6R)-5-amino-4,6-dihydroxy-2-(2-hydroxyethoxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(2-hydroxyethoxymethyl)oxan-3-yl]oxy-2-(2-hydroxyethoxymethyl)oxane-3,4-diol

InChI

InChI=1S/C24H47N3O16/c25-13-18(33)20(11(39-22(13)35)8-37-5-2-29)42-24-15(27)19(34)21(12(41-24)9-38-6-3-30)43-23-14(26)17(32)16(31)10(40-23)7-36-4-1-28/h10-24,28-35H,1-9,25-27H2/t10?,11?,12?,13?,14?,15?,16-,17+,18+,19+,20+,21+,22-,23+,24+/m1/s1

InChI Key

RKEUQJJGKWLRQI-PGHSOFRXSA-N

SMILES

C(COCC1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)O)COCCO)COCCO)N)O)O)O

synonyms

100D-VL;  Amidan;  Armour-Zen;  BC 10;  BC 10 (polysaccharide);  Batch LO 7319CsU;  Biochemica;  Biochikol;  Biochikol 020PC;  Biopolymer L 112;  C 3646;  C 60M;  CG 10;  CG 110;  CTA 1 Lactic Acid;  CTA 4;  Cerosan 5000;  ChiSys;  Chicol;  Chiloclear;  Chimarin;  Chiros

Origin of Product

United States

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